molecular formula C7H4F3N3 B1322353 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine CAS No. 425615-36-7

7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine

Cat. No.: B1322353
CAS No.: 425615-36-7
M. Wt: 187.12 g/mol
InChI Key: YBQOWXUEINFDJO-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine is a useful research compound. Its molecular formula is C7H4F3N3 and its molecular weight is 187.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Reactions

  • The synthesis of imidazo[1,2-c]pyrimidines has been a subject of interest in synthetic chemistry. For instance, the formation of imidazo[1,2-c]pyrimidines through the reaction of amino[1,2,3] triazolo[4,5-d]pyrimidine with chloroacetaldehyde, followed by ring opening in dilute hydrochloric acid, demonstrates the versatility of these compounds in chemical reactions (Sugimoto & Matsuura, 1977).

Application in Synthetic Chemistry

  • Imidazo[1,2-a]pyrimidine has gained significant attention in synthetic chemistry through various methodologies like multicomponent reactions, condensation reactions, and cyclizations, demonstrating its importance in developing new chemosynthetic strategies and drug development due to its wide-ranging applications in medicinal chemistry (Goel, Luxami, & Paul, 2015).

Biological Evaluations and Activities

  • The antimicrobial activity of certain imidazo[1,2-a]pyrimidines, with some compounds showing significant activity against various microorganisms, highlights the potential of these compounds in biological applications (Revanker, Matthews, & Robins, 1975; Revanker, Matthews, & Robins, 1976).

  • The synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines indicate their potential in the treatment of microbial infections. For example, 5-n-Octylaminoimidazo[1,2-a]pyrimidine exhibited significant activity against all tested microorganisms, suggesting its potential in antimicrobial therapies (Revanker et al., 1975; Revanker et al., 1976).

Chemical-Genetic Profiling

  • The chemical-genetic profiling of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines revealed that they target essential, conserved cellular processes. This finding underscores the utility of these compounds in probing cell physiology and suggests that they can affect different cellular targets based on subtle structural variations (Yu et al., 2008).

Mechanism of Action

Target of Action

The primary targets of 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine are kinetoplastid parasites, including Trypanosoma cruzi and T. brucei brucei . These parasites are responsible for neglected tropical diseases, which are significant public health concerns in Africa and South America .

Mode of Action

This compound interacts with its targets by inhibiting key enzymes and proteins. For instance, it has been used as a scaffold to develop covalent inhibitors, such as KRAS G12C inhibitors . These inhibitors bind covalently to their targets, leading to the inhibition of their function .

Biochemical Pathways

It’s known that the compound has a mode of action viaT. brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition, and enoyl acyl reductase inhibitions . These enzymes are involved in essential biochemical pathways in the parasites, and their inhibition disrupts the normal functioning of the parasites .

Pharmacokinetics

Similar compounds have shown pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of the targeted parasites. For instance, in an acute mouse model of T. cruzi infection, the compound was effective in reducing the infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, the compound’s efficacy can be affected by the physiological environment of the host organism, such as pH, temperature, and the presence of other biochemical substances.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety statements associated with it are H302, H315, H319, and H335, which advise avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use .

Properties

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-3-6-11-1-2-13(6)4-12-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQOWXUEINFDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC(=CC2=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625327
Record name 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425615-36-7
Record name 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of bromoacetaldehyde diethyl acetal (2.09 ml, 13.5 mmol) in concentrated hydrobromic acid (0.68 ml) and water (0.68 ml) was heated at reflux under nitrogen for 20 min. The solution was allowed to cool to room temperature, ethylene glycol dimethyl ether (5 ml) was added and the solution was neutralised to pH 7 with solid sodium hydrogen carbonate. The mixture was filtered and the solid was washed with more ethylene glycol dimethyl ether (7 ml). To the combined filtrates was added 4-amino-6-trifluoromethylpyrimidine (2.00 g, 12.3 mmol) and the mixture was stirred at 65° C. for 18 h. After allowing to cool, the solvent was removed in vacuo and the residue was purified by flash chromatography (silica gel, 5% MeOH/CH2Cl2) to give 2.426 g of 7-trifluoromethylimidazo[1,2-c]pyrimidine: 1H NMR (360 MHz, CDCl3) δ 7.81 (1H, s), 7.86 (1H, s), 7.96 (1H, s), 9.13 (1H, s).
Quantity
2.09 mL
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
solvent
Reaction Step One
Name
Quantity
0.68 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.